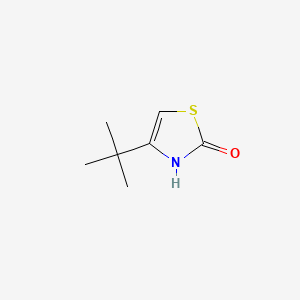![molecular formula C13H16ClNO2 B2972437 N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide CAS No. 2411301-93-2](/img/structure/B2972437.png)
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide, also known as CAY10471, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways.
Mechanism of Action
The mechanism of action of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide involves the inhibition of PDE4D, which leads to an increase in cAMP levels. cAMP is a second messenger that regulates a wide range of cellular processes, including gene expression, ion channel activity, and neurotransmitter release. By increasing cAMP levels, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide can modulate these processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the modulation of immune responses, inflammation, and neuronal function. In immune cells, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. In neuronal cells, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide can enhance synaptic plasticity and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide has several advantages for lab experiments, including its selectivity for PDE4D, its high potency, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for the research on N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and inflammatory diseases. Another area of interest is the development of more selective and potent PDE4D inhibitors, which could provide even more valuable tools for studying cAMP signaling pathways.
In conclusion, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide is a valuable compound for scientific research, with a wide range of applications in the study of cAMP signaling pathways. Its selective inhibition of PDE4D provides a valuable tool for investigating the underlying mechanisms of various biological processes, and its biochemical and physiological effects make it a promising candidate for future therapeutic applications.
Synthesis Methods
The synthesis of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide involves several steps, including the formation of the 4-chlorophenyl ketone, the reduction of the ketone to the alcohol, and the coupling of the alcohol with the prop-2-enamide group. The final product is obtained by purification through column chromatography. This synthesis method has been optimized to provide high yields and purity of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide.
Scientific Research Applications
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide has been extensively used in scientific research to investigate the role of PDE4D in various biological processes. PDE4D is involved in the regulation of cAMP signaling pathways, which play a critical role in the control of immune responses, inflammation, and neuronal function. By selectively inhibiting PDE4D, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide can modulate these processes, providing a valuable tool for studying their underlying mechanisms.
properties
IUPAC Name |
N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-11(15-12(16)4-2)13(17)9-5-7-10(14)8-6-9/h4-8,11,13,17H,2-3H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSGHKLPJOAFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Cl)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2972355.png)
![2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B2972356.png)
![2-(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2972357.png)
![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972358.png)

![3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2972366.png)

![Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2972369.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2972370.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2972371.png)
![[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2972373.png)

![2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2972377.png)